(S)-2-(tert-Butylamino)propanoic acid
Description
Significance of Chiral Amino Acids in Modern Chemical Research
Chiral amino acids are fundamental building blocks of life, primarily recognized for their role in constituting proteins exclusively in their L-configuration. chemicalbook.com However, the significance of chirality in amino acids extends far beyond this biological paradigm. Both L- and the less common D-amino acids are subjects of intense investigation in modern chemical research due to their unique and diverse physiological roles and their utility as versatile tools in synthesis. chemicalbook.comprepchem.com
The stereochemistry of an amino acid—whether it is in the L- or D-form—can dramatically alter its biological function and metabolic pathways. chemicalbook.com For instance, D-amino acids, while less abundant, are crucial components in bacterial cell walls and act as ligands for neurotransmitters. chemicalbook.com This inherent stereospecificity is harnessed by researchers in various fields. In pharmaceutical development, enantiomerically pure amino acids are invaluable starting materials for synthesizing complex chiral molecules, including drugs and other bioactive compounds. prepchem.com The conformational rigidity and chemical stability of certain amino acid structures also make them useful in studying protein folding and metabolism in both prokaryotic and eukaryotic cells. chemicalbook.com Advances in analytical techniques, such as chromatography, have further enabled the precise detection and quantification of amino acid enantiomers, fueling research into their roles as potential biomarkers for diseases. chemicalbook.commdpi.com
Overview of (S)-2-(tert-Butylamino)propanoic Acid: Structure and Academic Relevance
This compound, also known as N-tert-butyl-L-alanine, is a synthetic derivative of the naturally occurring amino acid L-alanine. Its structure features a propanoic acid backbone with an amino group at the alpha-carbon (position 2). The chirality at this carbon is designated as (S), corresponding to the L-configuration of natural alanine (B10760859). The defining feature of this compound is the substitution of one of the amino group's hydrogens with a bulky tert-butyl group.
The presence of the tert-butyl group significantly influences the compound's chemical properties. This large, sterically hindering group can affect the molecule's reactivity, solubility, and how it interacts with other molecules, making it a point of interest in synthetic and medicinal chemistry. While detailed research on this compound itself is not extensively documented in publicly accessible literature, its structural motifs appear in related compounds used in various research applications. For instance, the tert-butylamino group is a feature in analogues of bupropion, which have been synthesized and evaluated for their potential as pharmacotherapies.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.20 g/mol |
| Synonyms | N-tert-butyl-L-alanine |
Scope and Research Objectives within the Academic Literature
The academic literature specifically detailing research objectives for this compound is limited. However, based on the study of analogous structures, its research applications can be inferred. The primary interest in such N-alkylated amino acids often lies in their use as chiral building blocks or ligands in asymmetric synthesis. The bulky tert-butyl group can impart specific steric properties that may be advantageous in controlling the stereochemical outcome of chemical reactions.
Research objectives involving compounds with this structural feature typically include:
Synthesis of Novel Ligands: Utilizing the chiral amine and carboxylic acid functionalities to create ligands for metal-catalyzed asymmetric reactions.
Development of Pharmaceutical Analogues: Incorporating the N-tert-butyl-L-alanine structure into larger molecules to probe structure-activity relationships (SAR) in drug discovery.
Peptidomimetic Research: Using it as a modified amino acid to create peptides with altered conformations and improved stability against enzymatic degradation.
While direct studies are scarce, the compound represents a potentially valuable, yet underexplored, tool for chemists engaged in the synthesis of complex chiral molecules.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S)-2-(tert-butylamino)propanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(6(9)10)8-7(2,3)4/h5,8H,1-4H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
MRTPISKDZDHEQI-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for S 2 Tert Butylamino Propanoic Acid
Stereoselective Synthesis Approaches
The primary goal in the synthesis of (S)-2-(tert-Butylamino)propanoic acid is the establishment of the stereocenter at the α-carbon with the desired (S)-configuration. Several stereoselective strategies have been developed to achieve this, each with its own set of advantages and challenges.
Asymmetric Alkylation Strategies
Asymmetric alkylation of glycine (B1666218) or alanine (B10760859) derivatives is a powerful method for the synthesis of α-amino acids. nih.gov This approach typically involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction. In the context of synthesizing this compound, this would involve the alkylation of a suitable glycine equivalent with a tert-butyl electrophile or the N-alkylation of an alanine derivative.
One common strategy employs Schiff bases of glycine or alanine esters, which can be deprotonated to form a nucleophilic enolate. The stereoselective alkylation of these enolates can be achieved using chiral phase-transfer catalysts. For instance, the alkylation of an alanine aldimine tert-butyl ester has been shown to proceed with high enantioselectivity in the presence of a chiral cinchonidinium salt catalyst. organic-chemistry.orgnih.gov While this specific example focuses on α-alkylation, the principle can be extended to N-alkylation with appropriate modifications to the substrate and electrophile.
The use of transition metal complexes, such as those of Ni(II), to control the stereochemistry of alkylation is another well-established method. nih.gov Chiral ligands coordinated to the metal create a chiral environment that directs the approach of the electrophile. For the synthesis of the target molecule, a chiral Ni(II) complex of a glycine Schiff base could be alkylated with a tert-butyl halide. The diastereoselectivity of such reactions is often high and thermodynamically controlled. nih.gov
| Starting Material | Chiral Control | Electrophile | Key Features |
| Alanine aldimine tert-butyl ester | Chiral phase-transfer catalyst (e.g., cinchonidinium salt) | Alkyl halide | High enantioselectivity can be achieved under optimized conditions. organic-chemistry.orgnih.gov |
| Glycine Schiff base | Chiral Ni(II) complex | tert-Butyl halide | Thermodynamically controlled diastereoselectivity. nih.gov |
Reductive Amination Pathways
Reductive amination is a versatile method for the formation of C-N bonds and can be adapted for the asymmetric synthesis of amino acids. wpmucdn.com This pathway typically involves the reaction of an α-keto acid with an amine in the presence of a reducing agent. To synthesize this compound, this would entail the reaction of pyruvic acid with tert-butylamine (B42293), followed by a stereoselective reduction of the resulting imine.
The key to achieving high enantioselectivity in this process is the use of a chiral reducing agent or a chiral catalyst. Enzymatic reductive amination offers a highly selective and environmentally benign approach. Alanine dehydrogenase (AlaDH), for example, catalyzes the reductive amination of pyruvate. nih.gov While the natural substrate is ammonia, engineered AlaDH variants could potentially accommodate the bulkier tert-butylamine. Studies on other reductive aminases have shown that a broad range of ketones and amines can be coupled with high conversion and enantiomeric excess. nih.gov
Non-enzymatic chiral catalysts, such as those based on transition metals, can also be employed for the asymmetric reduction of the intermediate imine. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome.
| Carbonyl Precursor | Amine | Chiral Control | Reducing Agent |
| Pyruvic acid | tert-Butylamine | Alanine Dehydrogenase (engineered) | NADH/NADPH nih.govtuni.fi |
| Pyruvic acid | tert-Butylamine | Chiral transition metal catalyst | H₂ or other hydride source |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions provide a direct route to the formation of the C-N bond in this compound. A common approach involves the reaction of an α-halo propanoic acid derivative with tert-butylamine. researchgate.netpearson.com The stereochemical outcome of this SN2 reaction is dependent on the stereochemistry of the starting α-halo acid. To obtain the (S)-product, an (R)-configured α-halo propanoic acid would be required, as SN2 reactions proceed with inversion of configuration. oxfordsciencetrove.com
The starting material, (R)-2-bromopropanoic acid, can be prepared from (S)-alanine via a diazotization reaction with sodium nitrite (B80452) and hydrobromic acid, which proceeds with retention of configuration. Alternatively, direct bromination of propanoic acid can be followed by resolution of the resulting racemic mixture. pearson.com
The steric hindrance of the tert-butylamine nucleophile can influence the reaction rate and may necessitate harsher reaction conditions, which could potentially lead to side reactions or racemization. researchgate.net
| Substrate | Nucleophile | Expected Stereochemical Outcome | Key Considerations |
| (R)-2-Bromopropanoic acid | tert-Butylamine | This compound (inversion) | Steric hindrance of the nucleophile may affect reaction conditions. researchgate.netresearchgate.net |
| (S)-Alanine derivative with a good leaving group at the α-position | tert-Butylamine | (R)-product (inversion) | Starting material stereochemistry dictates product stereochemistry. |
Modification of Pre-existing Chiral Amino Acid Scaffolds
Utilizing a readily available chiral amino acid, such as (S)-alanine, as a starting material is an attractive and often highly efficient strategy. This approach leverages the pre-existing stereocenter, thus avoiding the need for a separate asymmetric induction step. The synthesis of this compound from (S)-alanine would involve the direct N-alkylation with a tert-butylating agent.
Direct N-alkylation of (S)-alanine with a tert-butyl halide can be challenging due to the low reactivity of the amino group and the potential for over-alkylation. Therefore, this transformation often requires the use of protecting groups for the carboxylic acid functionality and specific activation of the nitrogen atom or the tert-butylating agent. For instance, the reaction could be performed under reductive amination conditions using acetone (B3395972) to form a Schiff base with (S)-alanine, followed by reduction and subsequent reaction with a tert-butyl source, though this is a more complex multi-step process.
A more direct approach involves the use of reagents that can introduce the tert-butyl group under conditions compatible with the amino acid. This might involve specialized tert-butylating agents or catalytic methods that facilitate the N-alkylation.
Development of Protecting Group Strategies in Synthesis
The presence of both an amino and a carboxylic acid group in the target molecule necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. iris-biotech.de The choice of protecting groups is critical and should be guided by their stability under the reaction conditions of a given step and the ease of their removal without affecting the integrity of the final product.
For the synthesis of this compound, the carboxylic acid is often protected as an ester, such as a methyl, ethyl, or tert-butyl ester. The tert-butyl ester is particularly advantageous as it can be cleaved under acidic conditions that are often compatible with many N-protecting groups. chemicalbook.com
The amino group of the starting alanine or glycine derivative is also typically protected. Common N-protecting groups include the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. iris-biotech.de The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for orthogonal deprotection strategies if needed. ub.edu In the context of N-tert-butylation of an alanine scaffold, the initial N-H bond needs to be available for reaction, so a protecting group that can be selectively removed prior to the alkylation step would be employed. Alternatively, a method that allows direct alkylation in the presence of the protecting group, followed by deprotection, could be envisioned.
Optimization of Reaction Conditions for Enantiopure Product Formation
Achieving a high level of enantiopurity is paramount in the synthesis of chiral molecules for pharmaceutical applications. The optimization of reaction conditions plays a crucial role in maximizing the stereoselectivity of the chosen synthetic route.
For asymmetric alkylation reactions, key parameters to optimize include:
Catalyst: The structure of the chiral catalyst can have a profound impact on the enantiomeric excess (ee). Fine-tuning the steric and electronic properties of the catalyst is often necessary.
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome.
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by reducing the energy available for the formation of the undesired stereoisomer.
Base: The choice of base can affect the rate and selectivity of the reaction, particularly in phase-transfer catalysis. organic-chemistry.org
In reductive amination pathways, optimization efforts may focus on:
Enzyme Selection/Engineering: For enzymatic reactions, screening for or engineering an enzyme with high activity and selectivity for the specific substrates (pyruvic acid and tert-butylamine) is critical. tuni.fi
pH and Buffer System: The pH of the reaction medium can significantly affect enzyme activity and the equilibrium of the imine formation.
Cofactor Regeneration: In enzymatic reductions, an efficient system for regenerating the NADH or NADPH cofactor is essential for driving the reaction to completion. wpmucdn.com
For nucleophilic substitution reactions, the following conditions are important to consider:
Leaving Group: The nature of the leaving group on the α-carbon of the propanoic acid derivative will influence the reaction rate.
Solvent: A polar aprotic solvent is typically used for SN2 reactions to solvate the cation of the base without strongly solvating the nucleophile.
Temperature and Reaction Time: Careful control of temperature and reaction time is necessary to ensure complete reaction while minimizing the risk of racemization or side reactions.
The following table summarizes some of the key reaction parameters and their impact on the stereoselective synthesis of chiral amino acids, which are applicable to the synthesis of this compound.
| Synthetic Approach | Key Parameter | Effect on Enantiopurity |
| Asymmetric Alkylation | Catalyst Structure | Influences the chiral environment of the transition state. |
| Temperature | Lower temperatures generally increase enantioselectivity. organic-chemistry.org | |
| Reductive Amination | Enzyme Specificity | Determines the stereochemical outcome of the reduction. tuni.fi |
| pH | Affects enzyme activity and imine formation equilibrium. nih.gov | |
| Nucleophilic Substitution | Stereochemistry of Starting Material | Dictates the stereochemistry of the product in SN2 reactions. oxfordsciencetrove.com |
| Reaction Conditions | Harsh conditions can lead to racemization. |
Advanced Purification and Isolation Techniques for Target Compounds
The isolation and purification of enantiomerically pure this compound present significant challenges due to the compound's structural properties, such as its high polarity and potential for zwitterion formation. Achieving high levels of enantiomeric and chemical purity necessitates the use of advanced methodologies beyond standard laboratory techniques. These methods are broadly categorized into preparative chromatographic techniques and advanced crystallization-based resolutions.
Preparative Chromatographic Methods
Preparative chromatography is a cornerstone for isolating pure enantiomers on a scale ranging from milligrams to kilograms. While traditional preparative high-performance liquid chromatography (HPLC) is effective, Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative for chiral separations in the pharmaceutical industry due to its efficiency and environmental benefits. nih.gov
Supercritical Fluid Chromatography (SFC)
SFC utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase. nih.gov This technique offers several advantages over traditional liquid chromatography, including higher diffusion rates, lower viscosity, and reduced solvent consumption, which translates to faster separations and shorter equilibration times. nih.govtandfonline.com For the purification of chiral amino acids and their derivatives, SFC is becoming the primary method for preparative-scale separations. nih.gov
The successful separation of compounds like this compound via SFC relies heavily on the selection of the Chiral Stationary Phase (CSP) and the composition of the mobile phase, which usually includes an organic modifier and an additive to improve peak shape and resolution.
Key Parameters in Preparative SFC for Chiral Amino Acids:
| Parameter | Description | Relevance to Target Compound |
| Chiral Stationary Phase (CSP) | Immobilized polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are common. For underivatized amino acids, crown ether-based CSPs like CROWNPAK CR-I(+) have shown excellent performance, achieving high resolution in short analysis times. researchgate.netnih.gov | A polysaccharide-based or crown-ether CSP would be a primary candidate for separating the enantiomers of 2-(tert-Butylamino)propanoic acid. |
| Mobile Phase | Supercritical CO₂ is the main component, modified with a polar organic solvent such as methanol. tandfonline.comnih.gov | A CO₂/methanol mobile phase system would be the standard starting point. |
| Additives/Modifiers | Small amounts of additives like trifluoroacetic acid (TFA) or amines (e.g., diethylamine) are often crucial for improving the chromatography of polar and ionizable compounds like amino acids. researchgate.net | An acidic or basic additive would likely be required to prevent peak tailing and achieve sharp, symmetrical peaks for purification. |
| System Parameters | Backpressure and temperature are optimized to maintain the supercritical state and influence selectivity. Typical conditions are pressures around 100-200 bar and temperatures around 40°C. tandfonline.comresearchgate.net | Fine-tuning these parameters would be essential for optimizing the separation and maximizing throughput. |
Research on various amino acids has demonstrated the power of SFC. For instance, a study achieved the baseline separation of 18 proteinogenic amino acid enantiomers in under 6.5 minutes using a crown ether-based column. nih.gov This high-speed, high-resolution capability makes preparative SFC an ideal technology for the large-scale isolation of highly pure this compound.
Advanced Crystallization and Resolution Techniques
Crystallization-based methods are powerful for chiral purification as they can be scaled effectively and are often more economical than chromatography for large quantities. For N-alkylated amino acids, advanced techniques that couple crystallization with in-situ racemization can theoretically achieve quantitative yields of the desired enantiomer. researchgate.net
Diastereomeric Salt Crystallization
This is a classical and widely used method for chiral resolution. The racemic mixture of 2-(tert-Butylamino)propanoic acid is reacted with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.
A significant challenge with highly water-soluble amino acids, such as the closely related tert-leucine, is the difficulty of isolating the free amino acid from its salt after resolution. google.com A patented process for L-tert-leucine highlights a specific method to overcome this. After resolving the amino acid with dibenzoyl-d-tartaric acid and then liberating the amino acid hydrochloride salt, the free L-tert-leucine is precipitated from a non-polar solvent like toluene (B28343) by adding epichlorohydrin (B41342) to neutralize the HCl. google.com This strategy prevents the issues associated with aqueous workups where the product might be lost due to high solubility. google.com
Crystallization-Induced Dynamic Resolution (CIDR)
Crystallization-Induced Dynamic Resolution (CIDR), also referred to as Crystallization-Induced Asymmetric Transformation (CIAT), is a more advanced technique that overcomes the 50% theoretical yield limit of classical resolution. researchgate.netacs.org This method is applicable when the chiral centers of the target compound are labile and can racemize under certain conditions.
The process involves the following key steps:
A racemic mixture of the target compound is dissolved in a suitable solvent.
Conditions are established (e.g., by adding a catalyst) that allow for the rapid and reversible interconversion (racemization) of the (S)- and (R)-enantiomers in the solution.
The solution is seeded with crystals of the desired diastereomeric salt (formed with a chiral resolving agent).
As the desired diastereomer crystallizes out of the solution due to its lower solubility, the equilibrium in the solution is disturbed.
According to Le Châtelier's principle, the unwanted enantiomer in the solution racemizes to replenish the enantiomer that is being removed by crystallization.
This process continues until, theoretically, the entire mixture is converted into the crystalline salt of the desired enantiomer.
This technique has been successfully applied to the synthesis of various unnatural N-substituted amino acids and can lead to high yields and excellent enantiomeric excess. researchgate.net A recent development demonstrated a light-driven CIDR process for amines, using a photoredox catalyst to achieve racemization under mild conditions, which could be adaptable for N-alkylated amino acids. nih.gov
Research Findings on Dynamic Kinetic Resolution (DKR) of Amino Acids:
| Technique | Substrate Type | Key Features | Reported Efficiency |
| Chemical DKR via Schiff Base | Free C,N-unprotected racemic α-amino acids | Uses a recyclable chiral ligand with Ni(OAc)₂. The reaction proceeds through a Schiff base intermediate, allowing for racemization. nih.gov | High yields (88-96%) and excellent diastereoselectivity (dr 97:3 to >99:1) for various alkyl-substituted amino acids. nih.gov |
| Biocatalytic DKR | PEGylated N-Alkyl Amino Esters | Employs a lipase (B570770) enzyme for enantioselective hydrolysis coupled with in-situ racemization. researchgate.net | Can afford a single stereoisomer in high yield and high enantiomeric excess. researchgate.net |
These advanced purification and isolation techniques are critical for obtaining this compound with the high degree of purity required for its applications as a chiral building block in chemical synthesis.
Applications in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecular Construction
The single enantiomer form of (S)-2-(tert-Butylamino)propanoic acid makes it an excellent chiral building block. In synthetic chemistry, a chiral building block is a pre-existing enantiomerically pure molecule used as a starting material to introduce a specific stereocenter into a target molecule, avoiding the need for chiral separations or asymmetric reactions later in the synthesis.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science . Amino acids are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. While specific examples detailing the cyclization of this compound itself into novel heterocyclic systems are not extensively documented in the surveyed literature, the general utility of amino acid derivatives in such transformations is a core principle of organic synthesis eurjchem.com. The functional groups of this compound—the carboxylic acid and the secondary amine—are ripe for intramolecular or intermolecular reactions to form rings, and the chiral center offers a route to stereochemically defined heterocyclic products.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The incorporation of non-canonical amino acids is a key strategy in their design nih.gov. The N-alkylation of an amino acid, such as the N-tert-butyl group in this compound, is a significant modification.
Key impacts of incorporating this N-alkylated residue include:
Increased Proteolytic Stability : The bulky tert-butyl group can sterically hinder the approach of proteases, enzymes that degrade peptides, thereby increasing the molecule's half-life nih.gov.
Conformational Constraint : N-alkylation restricts the rotation around the peptide backbone's φ (phi) and ψ (psi) dihedral angles. This conformational rigidity can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target nih.govwjarr.com.
Improved Pharmacokinetics : The increased lipophilicity provided by the tert-butyl group can enhance membrane permeability, a crucial factor for drug absorption and distribution nih.gov.
Research has demonstrated the feasibility of creating peptides with related bulky groups. For instance, syntheses of N-acetyl, tert-butyl amide derivatives for all 20 natural amino acids have been developed, showcasing the chemical compatibility of incorporating hindered tert-butylamine (B42293) moieties into peptide-like structures nih.gov. The tert-butyl group is also commonly used as a side-chain protecting group in standard Fmoc-based solid-phase peptide synthesis, indicating its stability and utility in this chemical space peptide.com.
Target-oriented synthesis (TOS) is a strategic approach in which a synthetic plan is designed to produce a specific, often complex, target molecule, such as a natural product or a potential drug candidate nih.govresearchgate.net. The planning for such syntheses is often guided by retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors nih.gov.
As a chiral building block, this compound serves as an ideal starting point in TOS. Its predefined stereocenter ensures that the chirality is carried through the synthetic sequence, which is critical for biological activity. The tert-butylamino group can act as a handle for further functionalization or serve as a sterically bulky directing group to influence the stereochemical outcome of subsequent reactions.
Stereocontrol and Diastereoselective Inductions in Transformations
The most significant application of this compound and its derivatives lies in their ability to control the stereochemical outcome of chemical reactions. The sterically demanding N-tert-butyl group can effectively shield one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered side.
A key example is the use of an N-(tert-Butyl)-Alanine-derived chiral auxiliary for the general asymmetric synthesis of other α-amino acids. In this methodology, the auxiliary is reacted with various unprotected α-amino acids to form Schiff base-Ni(II) complexes. Through a base-catalyzed equilibration, these complexes rearrange to favor one diastereomer. The steric bulk of the tert-butyl group is crucial in directing this thermodynamic equilibrium. This process has demonstrated good to excellent chemical yields and high diastereoselectivity researchgate.net.
| Reactant Amino Acid | Chemical Yield (%) | Diastereomeric Ratio |
|---|---|---|
| Alanine (B10760859) | 95 | 95:5 |
| Valine | 99 | >98:2 |
| Leucine | 98 | >98:2 |
| Phenylalanine | 92 | 91:9 |
| Tyrosine | 85 | 90:10 |
Furthermore, related N-tert-butanesulfinimines have been used extensively in asymmetric synthesis. The addition of organometallic reagents to these chiral imines proceeds with high diastereoselectivity, which is attributed to the sulfinyl group. Interestingly, a reversal in diastereoselectivity can often be achieved by simply changing the Lewis acid promoter, allowing for the synthesis of both enantiomers of a product from a single chiral auxiliary researchgate.net. This principle of using a bulky tert-butyl-containing group to direct stereochemistry is directly applicable to intermediates derived from this compound.
Mechanistic Insights into Reactions Involving this compound Derived Intermediates
Understanding the mechanism of a reaction is key to optimizing it and extending its applicability. For reactions involving intermediates derived from this compound, the tert-butyl group plays a defining role in the geometry of the transition states.
Mechanistic studies of related compounds provide valuable insights. For example, in the diastereoselective addition of Grignard reagents to N-tert-butanesulfinimines, the observed asymmetric induction is explained by a proposed six-membered, chair-like transition state where the bulky tert-butyl group and the R-group of the Grignard reagent occupy pseudo-equatorial positions to minimize steric hindrance researchgate.net. This model effectively predicts the stereochemical outcome.
Separately, detailed quantum chemistry and laboratory studies on the atmospheric degradation of tert-butylamine have shown that the reaction proceeds primarily through hydrogen abstraction from the amino group whiterose.ac.ukacs.org. This indicates the reactivity of the N-H bond, which is the site of substitution in this compound. The stability and reactivity of the resulting nitrogen-centered radical are influenced by the attached tert-butyl group. While the context is different from synthetic applications, it provides fundamental data on the intrinsic reactivity of the tert-butylamino moiety.
Role in Catalysis Research
Investigation of (S)-2-(tert-Butylamino)propanoic Acid Derivatives as Chiral Ligands
Derivatives of sterically hindered chiral amino acids like (S)-tert-leucine are widely employed as chiral ligands in a variety of metal-catalyzed asymmetric reactions. These ligands are typically synthesized by modifying the amino or carboxyl groups of the amino acid to incorporate coordinating moieties such as phosphines, oxazolines, or Schiff bases. The resulting multidentate ligands chelate to a metal center, creating a chiral environment that directs the approach of substrates, leading to the preferential formation of one enantiomer of the product.
For instance, chiral tridentate Schiff base ligands derived from L-tert-leucine have been successfully used in the copper(II)-mediated asymmetric Henry reaction, which is the reaction between a nitroalkane and an aldehyde to form a β-nitro alcohol. tubitak.gov.tr In these studies, the bulky tert-butyl group of the tert-leucine moiety plays a crucial role in establishing the chiral pocket around the active site, influencing the facial selectivity of the aldehyde approach. Although moderate enantiomeric excesses were achieved, these results highlight the potential of such bulky amino acid scaffolds in ligand design. tubitak.gov.tr
Another significant application is in the synthesis of phosphinooxazoline (PHOX) ligands. L-tert-leucine serves as a key precursor in the synthesis of (S)-tert-butylPHOX, a highly effective ligand in various asymmetric catalytic reactions. sigmaaldrich.com Furthermore, L-tert-leucine-derived AmidPhos/silver(I) catalytic systems have been developed for the asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes, yielding highly functionalized pyrrolidines with excellent enantioselectivities. organic-chemistry.org
Table 1: Examples of Asymmetric Reactions Catalyzed by (S)-tert-Leucine Derived Ligands
| Reaction Type | Ligand/Catalyst System | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| Henry Reaction | Tridentate Schiff base-Cu(II) | β-nitroalcohols | Up to 66% |
| [3+2] Cycloaddition | AmidPhos-Ag(I) | endo-4-pyrrolidines | Up to 98% |
Mechanistic Studies of Catalytic Processes Utilizing Amino Acid Scaffolds
Mechanistic studies of catalytic processes that employ amino acid scaffolds are essential for understanding the origin of stereoselectivity and for the rational design of more efficient catalysts. While specific mechanistic studies on catalysts derived from this compound are not available, insights can be drawn from related systems.
In the case of the copper-catalyzed Henry reaction using Schiff base ligands derived from L-tert-leucine, it is proposed that the ligand, the copper ion, the deprotonated nitroalkane, and the aldehyde form a rigid pentacoordinate transition state. The bulky tert-butyl group of the ligand is believed to effectively shield one face of the coordinated aldehyde, thereby directing the nucleophilic attack of the nitronate anion to the opposite face, resulting in the observed enantioselectivity. tubitak.gov.tr
Computational studies, often employed in conjunction with experimental work, can provide detailed models of the transition states. These models help to visualize the non-covalent interactions, such as steric hindrance and hydrogen bonding, that are responsible for chiral recognition. For many asymmetric transformations, the precise geometry of the metal-ligand complex is paramount in determining the stereochemical outcome. The rigidity of the ligand backbone and the spatial arrangement of its substituents, including the bulky tert-butyl group, are critical factors.
Principles of Chiral Induction in Asymmetric Catalysis through Derived Structures
The fundamental principle of chiral induction in asymmetric catalysis using ligands derived from molecules like this compound lies in the creation of a well-defined, three-dimensional chiral space around the catalytic active center. The effectiveness of this chiral induction is governed by several key factors:
Steric Hindrance : The large tert-butyl group is a dominant feature that provides significant steric bulk. In a catalytic complex, this group can effectively block one of the prochiral faces of a substrate from approaching the metal center, thereby forcing the reaction to proceed via a pathway that leads to a specific enantiomer. This is a common strategy for achieving high levels of stereocontrol. tubitak.gov.tr
Conformational Rigidity : Effective chiral ligands often possess a rigid structure. Rigidity reduces the number of possible conformations of the catalyst-substrate complex, leading to a more predictable and higher degree of stereoselectivity. The incorporation of the amino acid into cyclic structures, such as in PHOX ligands, or the formation of multidentate Schiff bases, contributes to this rigidity. sigmaaldrich.com
Electronic Effects : While steric effects are often predominant with bulky groups, electronic interactions also play a role. The electron-donating or -withdrawing nature of the ligand's coordinating atoms can influence the reactivity of the metal center and the stability of the transition state.
Secondary Interactions : Non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, between the chiral ligand and the substrate can further stabilize the preferred transition state, enhancing enantioselectivity.
In essence, the chiral information encoded in the stereocenter of this compound is transferred to the substrate during the catalytic cycle through a combination of these steric and electronic effects, which are magnified by the bulky tert-butyl substituent. The rational design of ligands based on this amino acid scaffold would therefore focus on optimizing these interactions to achieve the highest possible level of chiral induction for a given asymmetric transformation.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the different types of protons and their connectivity.
tert-Butyl Group: A characteristic sharp singlet is expected for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region (around 1.0-1.3 ppm) due to the shielding effect of the alkyl group.
Methyl Group (C3): The three protons on the methyl group adjacent to the chiral center would appear as a doublet, coupling with the single proton on the alpha-carbon (C2).
Alpha-Proton (C2): The proton attached to the chiral carbon would appear as a quartet, split by the three protons of the adjacent methyl group. Its chemical shift would be further downfield due to the proximity of the electron-withdrawing amino and carboxyl groups.
Amine Proton (N-H): A broad singlet is expected for the N-H proton. Its chemical shift can be variable and is often confirmed by D₂O exchange, where the peak disappears. docbrown.info
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Carboxyl Carbon (C1): The carbonyl carbon of the acid group is the most deshielded and appears furthest downfield, typically in the range of 170-180 ppm. docbrown.info
Alpha-Carbon (C2): The chiral carbon atom attached to the nitrogen.
tert-Butyl Carbons: Two distinct signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons. The quaternary carbon signal is typically weaker.
Methyl Carbon (C3): The carbon of the methyl group attached to the chiral center.
The analysis of these spectra confirms the molecular skeleton and the connectivity of the functional groups.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for (S)-2-(tert-Butylamino)propanoic acid
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| Carboxyl (C=O) | ~175-180 | Deshielded due to electronegative oxygen atoms. docbrown.info |
| Alpha-Carbon (CH) | ~50-60 | Influenced by adjacent nitrogen and carboxyl groups. |
| tert-Butyl (quaternary C) | ~50-55 | Shielded alkyl environment. |
| tert-Butyl (CH₃) | ~28-30 | Shielded alkyl environment. |
| Methyl (CH₃) | ~18-22 | Shielded alkyl environment. |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. arxiv.orgnih.gov
FT-IR Spectroscopy: In the FT-IR spectrum, the presence of key functional groups is confirmed by characteristic absorption bands:
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group, indicative of strong hydrogen bonding.
N-H Stretch: A moderate absorption for the secondary amine N-H stretching vibration typically appears around 3300-3500 cm⁻¹.
C-H Stretch: Absorptions for the aliphatic C-H stretching of the tert-butyl and methyl groups are found just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1700-1725 cm⁻¹. The presence of the amino group and potential zwitterionic character in the solid state can shift this band. researchgate.net
N-H Bend: The bending vibration for the N-H group is typically observed in the 1500-1650 cm⁻¹ region.
C-N Stretch: The stretching vibration for the C-N bond appears in the 1020-1340 cm⁻¹ range. ijsr.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O, O-H, and N-H stretches are visible, Raman is particularly sensitive to non-polar bonds. Therefore, the C-C backbone and symmetric C-H bending vibrations of the alkyl groups would provide distinct signals, contributing to the unique molecular fingerprint of the compound. nih.govsemanticscholar.org For amino acids, Raman spectra often show strong signals from the carboxylate group (COO⁻). researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Amine | N-H stretch | 3300-3500 (medium) | Medium |
| Alkyl | C-H stretch | 2850-2960 (strong) | Strong |
| Carbonyl | C=O stretch | 1700-1725 (strong) | Medium |
| Amine | N-H bend | 1500-1650 (medium) | Weak |
Mass Spectrometry Techniques (GC-MS, LC-MS) for Purity Assessment and Molecular Identification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule, which aids in its identification and purity assessment. For a compound like this compound, which has a molecular weight of 145.20 g/mol , Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is a common approach.
In positive-ion mode ESI, the molecule would be detected as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 146.2. Tandem mass spectrometry (MS/MS) of this ion would reveal characteristic fragmentation patterns.
Loss of tert-Butyl Group: A hallmark of tert-butyl containing compounds is the facile cleavage of the tert-butyl group, resulting in a highly stable tertiary carbocation. This would produce a prominent fragment ion corresponding to [M-57]⁺. pearson.com This is often the base peak in the spectrum.
Decarboxylation: The loss of the carboxyl group as CO₂ (44 Da) from the molecular ion is a common fragmentation pathway for amino acids.
Loss of Formic Acid: The neutral loss of HCOOH (46 Da) is another characteristic fragmentation. libretexts.orgdocbrown.infodocbrown.info
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it typically requires derivatization of the polar amino acid to increase its volatility. Silylation, for instance with tert-butyldimethylsilyl (TBDMS) reagents, is a common method. nih.gov The resulting derivatives show characteristic fragmentation, often involving the [M-57]⁺ ion from the TBDMS group. nih.gov
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 146.2 | [M+H]⁺ | Protonated molecular ion |
| 102.2 | [M+H - CO₂]⁺ | Loss of carbon dioxide |
| 88.2 | [M+H - C₄H₁₀]⁺ | Loss of isobutane (B21531) from tert-butyl group |
| 74.1 | [CH₃CH(NH)COOH]⁺ | Cleavage of the N-C(CH₃)₃ bond |
| 58.1 | [C₄H₁₀N]⁺ | Fragment containing the tert-butylamine (B42293) moiety |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Chiroptical techniques are essential for confirming the absolute stereochemistry of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. For L-amino acids (which includes the (S)-enantiomer of N-alkylated alanines), the ORD curve typically exhibits a positive Cotton effect. nih.govkud.ac.in This is characterized by a positive peak at a longer wavelength and a negative trough at a shorter wavelength, with the crossover point corresponding to the electronic transition of the carboxyl chromophore. In acidic solutions, this effect is generally observed around 208-210 nm. rsc.org
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. It provides more direct information about the electronic transitions of the chromophores within the chiral molecule. For L-amino acids, a positive Cotton effect is typically observed in the CD spectrum as a positive band around 200 nm (in neutral solution) or 208-210 nm (in acidic solution), which is attributed to the n→π* transition of the carboxyl group. rsc.orgrsc.org The sign and position of this Cotton effect are diagnostic for the L (or S) configuration at the α-carbon.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related N-alkylated amino acids provides insight into its likely solid-state characteristics. researchgate.netmdpi.com
In its crystalline form, the molecule is expected to exist as a zwitterion, with a protonated amino group (NH₂⁺) and a deprotonated carboxylate group (COO⁻). The crystal packing would be dominated by intermolecular hydrogen bonds. Unlike primary amino acids which can form extensive 3D hydrogen-bonding networks, the presence of the bulky tert-butyl group on the nitrogen atom introduces steric hindrance. This limits the hydrogen bonding possibilities, as there is only one N-H donor. The primary interactions would likely be N-H···O bonds, connecting the ammonium (B1175870) group of one molecule to the carboxylate oxygen of a neighboring molecule, forming chains or dimers. researchgate.net The bulky tert-butyl groups would likely pack in hydrophobic regions of the crystal lattice.
Chromatographic Methods (e.g., Chiral HPLC) for Enantiomeric Purity Determination
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the enantiomeric purity of this compound. This technique separates the (S) and (R) enantiomers, allowing for their quantification.
Several types of CSPs are effective for the separation of N-alkylated and N-protected amino acids. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T) or ristocetin (B1679390) A, are particularly versatile. sigmaaldrich.comsigmaaldrich.com These phases can operate in multiple modes (reversed-phase, polar organic, polar ionic) and offer excellent selectivity for a wide range of amino acid derivatives. sigmaaldrich.com
For a typical analysis, a solution of the compound is injected onto the chiral column. The mobile phase, often a mixture of an organic solvent like ethanol (B145695) or acetonitrile (B52724) and an acidic or basic modifier, is optimized to achieve baseline separation between the two enantiomer peaks. The enantiomeric excess (% ee) can then be calculated from the relative peak areas of the (S) and (R) enantiomers in the chromatogram. The high purity of related commercial compounds is often confirmed using chiral HPLC, underscoring the method's reliability. jk-sci.comjk-sci.com
Computational and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of a molecule.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (S)-2-(tert-butylamino)propanoic acid, this process involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The structure features a chiral center at the alpha-carbon, a carboxylic acid group, a secondary amine, and a bulky tert-butyl group. The presence of the sterically demanding tert-butyl group significantly influences the molecule's preferred conformation by restricting rotation around the Cα-N bond. Conformational analysis would explore the different rotational isomers (rotamers) and identify the most energetically favorable ones. The most stable conformer would likely arrange the bulky tert-butyl and carboxylic acid groups to minimize steric hindrance.
Table 1: Predicted Geometrical Parameters for this compound The following are typical bond lengths based on related structures like propanoic acid. Actual optimized values would be derived from DFT calculations.
| Bond | Predicted Bond Length (Å) |
| C=O (carbonyl) | ~1.21 |
| C-O (hydroxyl) | ~1.36 |
| O-H (hydroxyl) | ~0.97 |
| Cα-C (carboxyl) | ~1.52 |
| Cα-N (amine) | ~1.47 |
| N-H (amine) | ~1.01 |
| C-H (alkyl) | ~1.09 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comfiveable.me The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com
For this compound, the HOMO is expected to be localized on the non-bonding lone pair electrons of the nitrogen and oxygen atoms, particularly the nitrogen of the amino group. The LUMO is likely to be the antibonding π* orbital of the carbonyl group (C=O) in the carboxylic acid function. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap suggests higher reactivity.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity.
Table 2: Conceptual Reactivity Descriptors
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO – EHOMO | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a species to accept electrons. |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. It maps the electrostatic potential onto the molecule's electron density surface.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack. For this molecule, such regions would be concentrated around the oxygen atoms of the carboxyl group.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These would be found around the acidic hydrogen of the carboxyl group and the hydrogen on the amino group.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure in terms of localized orbitals. wisc.edumpg.de It examines charge transfer interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy E(2). This analysis reveals the delocalization of electron density and the nature of intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis would quantify the partial charges on each atom, confirming the polarity of the O-H, N-H, and C=O bonds. researchgate.netdocumentsdelivered.com
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These theoretical spectra are valuable for interpreting experimental data and identifying characteristic functional groups.
For this compound, key predicted vibrational frequencies would help confirm its structure. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies Frequencies are approximate and based on typical ranges for the functional groups present. docbrown.info
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching (broad) | 3300 - 2500 |
| Carbonyl (C=O) | Stretching | 1725 - 1700 |
| Amine (N-H) | Stretching | 3400 - 3300 |
| Alkyl (C-H) | Stretching | 2975 - 2850 |
| Amine (N-H) | Bending | 1650 - 1580 |
| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum calculations identify energy minima, Molecular Dynamics (MD) simulations explore the conformational landscape of a molecule over time by solving Newton's equations of motion. nih.govdntb.gov.ua An MD simulation provides a trajectory of atomic positions and velocities, revealing how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in a solvent like water). chemrxiv.orgbiorxiv.org
For this compound, MD simulations would be used to:
Explore the full range of accessible conformations and the transitions between them.
Analyze the flexibility of different parts of the molecule.
Investigate the stability of intramolecular hydrogen bonds.
This provides a more realistic view of the molecule's behavior than static quantum mechanical models alone.
Molecular Docking Studies for Investigating Ligand-Receptor Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target. nih.govmdpi.comresearchgate.net
Although specific docking studies for this compound are not widely reported, its structural features suggest how it might interact within a hypothetical receptor binding pocket:
The carboxylic acid group can act as a hydrogen bond donor (from -OH) and acceptor (from C=O), potentially forming salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine.
The secondary amine can serve as both a hydrogen bond donor and acceptor.
The tert-butyl group provides a large, nonpolar surface ideal for engaging in hydrophobic (van der Waals) interactions with nonpolar residues such as leucine, valine, or isoleucine.
Docking simulations would score different binding poses based on factors like intermolecular forces and geometric complementarity, identifying the most likely binding mode and estimating the strength of the interaction. nih.gov
Kinetic and Thermodynamic Studies of Reaction Mechanisms
A comprehensive review of available scientific literature reveals a notable absence of specific kinetic and thermodynamic studies focused on the reaction mechanisms of This compound . While computational and theoretical investigations are crucial for understanding the intricacies of chemical reactions, including the elucidation of reaction pathways, transition states, and the energetic favorability of these processes, such detailed analyses for this specific compound are not readily found in published research.
General kinetic and thermodynamic principles govern the reactions of amino acids and their derivatives. These studies typically involve determining rate constants, activation energies, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for specific reactions. However, without experimental or computational data tailored to this compound, any discussion would be speculative and fall outside the scope of this focused article.
Further research, employing techniques such as density functional theory (DFT) calculations or other computational chemistry methods, would be necessary to provide the detailed kinetic and thermodynamic insights for reactions involving this compound. Such studies would contribute significantly to a deeper understanding of its chemical behavior and reactivity.
Synthesis and Exploration of Derivatives and Analogs
Design Principles for Functionalized (S)-2-(tert-Butylamino)propanoic Acid Derivatives
The design of functionalized this compound derivatives is guided by principles aimed at modulating molecular properties for specific functions, such as enhancing stereochemical control or altering physicochemical characteristics. Key design strategies include N-alkylation, functionalization of the carboxyl group, and the incorporation of sterically demanding groups.
A primary design principle involves the strategic use of the N-tert-butyl group. This bulky substituent is not merely a protecting group but a critical element for inducing asymmetry in chemical transformations. For instance, derivatives like N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide are designed as chiral auxiliaries for the asymmetric synthesis of other α-amino acids. researchgate.net In this context, the tert-butyl group helps create a rigid, well-defined chiral environment when the molecule complexes with a metal ion, such as Ni(II), thereby directing the approach of reagents to one face of the molecule and ensuring high diastereoselectivity. researchgate.net
N-alkylation, in general, is a powerful tool in molecular design to modify the properties of amino acid-based molecules. tcu.edumonash.edu Replacing the hydrogen on the amine of an amino acid with an alkyl group, such as the tert-butyl group, serves several purposes:
Reduces Hydrogen Bond Donating Capacity : This modification can be crucial in drug design to improve membrane permeability and oral bioavailability. tcu.edu
Increases Rigidity : The steric hindrance from the alkyl group can lock the molecule into a more rigid conformation, which can be advantageous for controlling selectivity in reactions or for pre-organizing a molecule for binding to a biological target. tcu.edu
Enhances Lipophilicity : The addition of alkyl groups increases the molecule's affinity for nonpolar environments.
Another design principle focuses on the functionalization of the carboxyl and amino termini to create building blocks for larger, more complex structures. For example, the synthesis of N-acetyl, tert-butyl amide derivatives from natural amino acids demonstrates a common strategy to cap the termini, allowing for the study of the core amino acid structure's influence on properties like oxidative stress. nih.gov While this study did not use this compound itself, the principle of converting the acid to an amide (e.g., a propanamide derivative) is a key strategy for creating stable, functional molecules. researchgate.net
The modular design approach is also critical, where the core this compound scaffold can be combined with other functional units. For example, attaching a benzophenone (B1666685) moiety creates a ligand capable of forming Schiff bases with other amino acids, which then coordinate to metal ions for stereoselective alkylation reactions. researchgate.net This modularity allows for the systematic variation of components to fine-tune the derivative's performance as a chiral auxiliary.
Structure-Research Application Relationships of Analogs and Modified Forms
The specific structural features of this compound and its analogs directly correlate with their applications in chemical research, particularly in the field of asymmetric synthesis. The relationship between the compound's stereochemistry, the steric bulk of the N-tert-butyl group, and its function as a chiral ligand is a prime example of a structure-application relationship.
The primary research application identified for derivatives of this compound is as a chiral auxiliary for the stereoselective synthesis of other α-amino acids. researchgate.net In a key study, N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide was used to form chiral Schiff base-Ni(II) complexes with unprotected α-amino acids. These complexes then undergo base-catalyzed equilibration to favor one diastereomer. The effectiveness of this process is directly tied to the ligand's structure. researchgate.net
The bulky N-tert-butyl group, in conjunction with the (S)-chiral center of the alanine (B10760859) backbone, establishes a rigid and predictable three-dimensional structure upon complexation with Ni(II). This defined chiral environment effectively shields one face of the planar Schiff base intermediate, forcing alkylating agents to approach from the less hindered face, resulting in high diastereoselectivity. researchgate.net
The structure-application relationship can be seen in the diastereoselectivity achieved when reacting the chiral Ni(II) complex with various α-amino acids. The stereochemical outcome is a direct function of the interplay between the chiral ligand and the structure of the incoming amino acid.
| Reactant α-Amino Acid | Product Complex | Chemical Yield (%) | Diastereomeric Ratio (S,S) : (S,R) |
|---|---|---|---|
| (S)-Alanine | (S,S)-Ni(II) Complex | 99 | >98:2 |
| (S)-Valine | (S,S)-Ni(II) Complex | 98 | >98:2 |
| (S)-Leucine | (S,S)-Ni(II) Complex | 99 | >98:2 |
| (S)-Phenylalanine | (S,S)-Ni(II) Complex | 99 | >98:2 |
| (R)-Alanine | (S,R)-Ni(II) Complex | 99 | >98:2 |
| (R)-Valine | (S,R)-Ni(II) Complex | 97 | >98:2 |
This data illustrates a clear relationship: the specific chiral structure of the N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide ligand consistently directs the formation of the Schiff base complex to yield products with exceptionally high diastereoselectivity, regardless of the specific α-amino acid used. This makes it a powerful tool for asymmetric synthesis. researchgate.net
Strategies for Diversity-Oriented Synthesis of Compound Libraries
Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules from a common set of starting materials. cam.ac.uknih.gov This approach is valuable for exploring chemical space and discovering molecules with novel functions. Amino acids, including non-natural ones like this compound, are excellent starting points for DOS due to their inherent chirality and bifunctional nature (amine and carboxylic acid groups), which allow for divergent reaction pathways.
Several key strategies are employed in DOS that could be applied to this compound:
Solid-Phase Synthesis : A common DOS strategy involves immobilizing a starting material, such as an amino acid, onto a solid support (e.g., a polymer resin). souralgroup.com this compound could be attached to a resin via its C-terminus. The N-tert-butylamino group could then be further functionalized. This approach simplifies purification, as excess reagents and byproducts are washed away, and is amenable to parallel synthesis for the rapid generation of a library of compounds. souralgroup.com
Branching Reaction Pathways : This strategy, also known as reagent-based diversification, involves treating a common intermediate with a variety of different reagents to produce a range of distinct molecular scaffolds. cam.ac.uk Starting with this compound, the carboxylic acid and the secondary amine provide two points for diversification. For example, the carboxylic acid could be converted into a range of amides or esters, while the amine could undergo reactions to form different heterocyclic structures.
Build/Couple/Pair Strategy : This sophisticated DOS approach involves three phases. In the "build" phase, stereochemically rich building blocks are synthesized. youtube.com this compound could serve as such a building block. In the "couple" phase, these blocks are joined together. In the "pair" phase, intramolecular reactions are used to cyclize the coupled products, leading to a wide variety of complex, often polycyclic, scaffolds. youtube.com
While specific libraries based on this compound are not prominently documented, the principles of DOS are directly applicable. For instance, a library could be generated by first creating a series of amides from the carboxylic acid function of this compound using a diverse set of primary and secondary amines. Subsequently, the N-tert-butyl group could potentially be removed under harsh acidic conditions and the resulting secondary amine could be functionalized with a variety of acylating or alkylating agents, leading to a two-dimensional library of compounds with diversity at both ends of the original amino acid scaffold.
Investigation of Biological Activity in Research Models Non Clinical
Studies on Amino Acid Functionalities and Interactions with Biological Systems
No specific studies on the amino acid functionalities and biological interactions of (S)-2-(tert-Butylamino)propanoic acid have been identified in the public domain. As a derivative of the amino acid alanine (B10760859), it possesses a chiral center and a bulky tert-butyl group attached to the nitrogen atom. This tert-butyl group significantly increases steric hindrance around the nitrogen, which would be expected to influence its chemical reactivity and biological interactions compared to endogenous amino acids. nih.gov However, without experimental data, any discussion of its specific roles in biological systems would be speculative.
Enzyme Interaction and Modulation Research
There is no available research specifically investigating the interaction of this compound with enzymes or its potential as an enzyme modulator. While studies on other propanoic acid derivatives have shown various biological activities, including enzyme inhibition, these findings cannot be directly extrapolated to this compound due to its unique structure. nih.govmdpi.com
Protein Binding Studies and Receptor Interaction Mechanisms
No protein binding studies or investigations into the receptor interaction mechanisms of this compound have been found in the reviewed literature. While research exists for structurally dissimilar compounds that also contain a "tert-butylamino" moiety, these studies are not relevant to the specific compound . Similarly, extensive research on the receptor interactions of other amino acid derivatives, such as (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA), does not provide insight into the potential protein binding or receptor interaction profile of this compound. nih.govnih.govresearchgate.net
Exploration of Metabolic Pathways in in vitro and ex vivo Systems
There is no published research on the metabolic pathways of this compound in in vitro or ex vivo systems. Studies on the metabolism of the parent compound, propionic acid, show its conversion to propionyl-CoA and subsequent entry into central metabolic pathways. nih.govdrugbank.comnih.gov However, the presence of the N-tert-butyl group in this compound would likely lead to a different metabolic fate, which remains uninvestigated.
Application in Biochemical Assay Development and Ligand Fishing Methodologies
No literature has been found describing the use of this compound in the development of biochemical assays or as a tool in ligand fishing methodologies. A study on N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide, a derivative, has been designed as a chiral auxiliary in the synthesis of α-amino acids, but this does not provide information on the biological assay applications of the parent compound. researchgate.net
Future Directions and Emerging Research Areas
Integration in Sustainable Chemical Synthesis and Green Chemistry Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic routes, and chiral amino acids are recognized for their potential as biocompatible and environmentally benign catalysts and building blocks. While specific research on the integration of (S)-2-(tert-Butylamino)propanoic acid into green chemistry methodologies is still an emerging field, its inherent chirality and functionality suggest several promising avenues.
As a chiral ligand, it has the potential to be employed in asymmetric catalysis. The formation of transition metal complexes with this amino acid could lead to catalysts for a variety of stereoselective transformations, such as hydrogenations, carbon-carbon bond-forming reactions, and oxidations. The bulky tert-butyl group can be expected to create a well-defined chiral pocket around the metal center, potentially leading to high levels of enantioselectivity. The use of such amino acid-based ligands aligns with green chemistry principles by replacing more toxic or heavy-metal-containing ligands.
Furthermore, derivatives of this compound could be explored as organocatalysts. Proline and its derivatives have been successfully used in a wide range of organocatalytic reactions, and the unique steric hindrance of the tert-butyl group in the subject compound could offer novel reactivity and selectivity profiles. These metal-free catalytic systems are highly desirable from a sustainability perspective as they avoid the environmental and economic costs associated with transition metals.
The development of synthetic routes utilizing greener solvents, such as water, ionic liquids, or supercritical fluids, in combination with catalysts derived from this compound, represents a key area for future research. The biodegradability of such amino acid-based catalysts and their derivatives would also be a significant advantage, reducing their environmental persistence.
Potential Applications in Advanced Materials Science Research
The incorporation of chiral molecules into advanced materials is a rapidly growing field, with applications ranging from enantioselective separations to chiroptical devices. The distinct stereochemical and physical properties of this compound make it an intriguing candidate for the development of novel functional materials.
One area of potential is in the synthesis of chiral polymers and plastics. By incorporating this amino acid into the polymer backbone or as a pendant group, materials with unique chiroptical properties, such as circular dichroism, could be fabricated. Such polymers might find applications in optical sensors, chiral chromatography stationary phases, and as materials for asymmetric synthesis.
Another promising direction is the use of this compound as a building block for the construction of Metal-Organic Frameworks (MOFs). The bifunctional nature of the amino acid (carboxyl and amino groups) allows it to act as a linker, connecting metal nodes to form porous, crystalline structures. The inherent chirality of the amino acid would be transferred to the MOF, creating a chiral porous environment. These chiral MOFs could be utilized for enantioselective separations of racemic mixtures, asymmetric catalysis, and as chiral sensors. The tert-butyl group would play a crucial role in defining the pore size and shape within the MOF structure, influencing its guest-binding properties.
High-Throughput Screening Methodologies for Novel Derivative Discovery
The discovery of novel derivatives of this compound with enhanced catalytic activity or material properties can be significantly accelerated through the use of high-throughput screening (HTS) methodologies. HTS allows for the rapid synthesis and evaluation of large libraries of compounds, enabling the identification of "hits" with desired characteristics.
For the discovery of new catalysts, combinatorial approaches can be used to synthesize a library of ligands derived from this compound. These ligands can then be complexed with various transition metals and screened for their catalytic performance in a specific chemical transformation. The use of multi-well plates and robotic systems allows for the parallel execution of hundreds or even thousands of reactions. The enantiomeric excess of the product, a key performance indicator for a chiral catalyst, can be rapidly determined using chiroptical methods such as circular dichroism or fluorescence-based assays. nih.govnih.govbath.ac.uk
Fluorescence-based assays, for example, can be designed where the formation of a specific enantiomer results in a change in fluorescence intensity or wavelength. nih.govbath.ac.uk This allows for a quick and sensitive readout of the catalyst's effectiveness. Similarly, indicator displacement assays can be employed where the binding of a chiral analyte to a receptor displaces a fluorescent indicator, providing a measurable signal that correlates with the enantiomeric composition of the product. nih.gov
These HTS techniques are not limited to catalyst discovery. They can also be applied to screen for derivatives with desirable properties for materials science applications. For instance, a library of modified this compound derivatives could be screened for their ability to form stable and porous MOFs with specific guest-binding capabilities.
| HTS Method | Principle | Application for this compound Derivative Discovery |
| Fluorescence-Based Assays | The enantiomeric composition of a reaction product is determined by a change in fluorescence upon interaction with a chiral sensor. | Rapidly screen catalyst libraries for high enantioselectivity in asymmetric reactions. |
| Circular Dichroism Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Determine the enantiomeric excess of products from catalytic reactions in a high-throughput format. |
| Indicator Displacement Assays | A chiral analyte displaces a fluorescent indicator from a chiral receptor, causing a change in the fluorescence signal. | Screen for derivatives with specific binding affinities for target molecules. |
Development of Novel Analytical Methods for Complex System Analysis
As the applications of this compound and its derivatives expand, the need for robust and sensitive analytical methods for its detection, quantification, and chiral purity assessment becomes increasingly critical. While standard techniques can be applied, there is a significant opportunity for the development of novel analytical methodologies tailored to the specific properties of this compound and its use in complex matrices.
Chiral Separation Techniques:
The accurate determination of the enantiomeric purity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for this purpose. The development of new CSPs that offer high resolution and selectivity for this specific amino acid would be beneficial. Furthermore, coupling chiral HPLC with mass spectrometry (HPLC-MS) would provide both separation and structural identification, which is particularly useful for analyzing complex mixtures. sigmaaldrich.comspringernature.comnih.gov
Capillary Electrophoresis (CE) is another promising technique for chiral separations, offering high efficiency and low sample consumption. nih.govnih.govacs.org The development of CE methods using various chiral selectors, such as cyclodextrins, would provide an alternative and often complementary approach to HPLC for the enantiomeric analysis of this compound. nih.govnih.gov
Advanced Detection Methods:
Beyond standard UV-Vis and mass spectrometric detection, the development of more specialized detection methods could provide enhanced sensitivity and selectivity. For instance, the use of chiral derivatizing agents that react with the amino acid to form diastereomers with strong chromophores or fluorophores could significantly improve detection limits in HPLC or CE.
For in-situ and real-time analysis, the development of chiral sensors based on optical or electrochemical principles could be explored. These sensors could be particularly useful for monitoring the progress of asymmetric reactions or for detecting the presence of the chiral amino acid in complex biological or environmental samples.
| Analytical Technique | Principle of Chiral Recognition | Potential Application for this compound |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Quantification of enantiomeric purity in bulk samples and reaction mixtures. |
| Chiral Capillary Electrophoresis | Differential migration in the presence of a chiral selector in the background electrolyte. | High-efficiency separation of enantiomers with minimal sample consumption. |
| HPLC-MS/MS | Combines chiral separation with mass spectrometric detection for high selectivity and sensitivity. | Analysis of the compound and its metabolites in complex biological matrices. |
Q & A
Q. What are the optimal synthetic routes for (S)-2-(tert-Butylamino)propanoic acid, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis of chiral amino acid derivatives like this compound typically involves asymmetric catalysis or resolution. A validated approach includes:
- Step 1 : Coupling tert-butylamine with a protected amino acid precursor (e.g., Boc-protected alanine) using carbodiimide reagents (e.g., DCC) and catalytic DMAP in anhydrous dichloromethane .
- Step 2 : Deprotection under mild acidic conditions (e.g., TFA in DCM) to preserve stereochemistry.
- Enantiomeric Purity : Chiral HPLC with a cellulose-based column or polarimetric analysis ensures purity. Comparative retention times with (R)-enantiomer standards (e.g., from ) are critical .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Key characterization steps include:
- Spectroscopy : H/C NMR to confirm tert-butyl group ( ppm for 9H) and α-proton coupling patterns.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z 188.15).
- Chirality : Optical rotation measurement (e.g., in methanol) and comparison with literature .
- Thermal Stability : DSC/TGA to assess decomposition temperatures (>200°C typical for tert-butyl derivatives) .
Q. What are the recommended storage and handling protocols to maintain stability?
Methodological Answer:
- Storage : In airtight containers under inert gas (N/Ar) at -20°C to prevent hydrolysis of the tert-butyl group. Desiccants (e.g., silica gel) mitigate moisture sensitivity .
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from:
- Purity Variability : Compare batches via LC-MS to rule out impurities (e.g., highlights EP-grade standards for validation).
- Assay Conditions : Standardize buffer pH (e.g., 7.4 PBS) and temperature (25°C vs. 37°C) to assess enzyme inhibition consistency ( notes pH-dependent membrane interactions) .
- Control Experiments : Use enantiomer controls (e.g., (R)-isomer from ) to isolate stereospecific effects .
Q. What experimental designs are suitable for probing its mechanism in enzyme-substrate interactions?
Methodological Answer:
- Kinetic Studies : Surface plasmon resonance (SPR) or ITC to measure binding affinity () with target enzymes (e.g., aminotransferases).
- Mutagenesis : Co-crystallize with mutant enzymes (e.g., Ala→Gly active-site mutants) to identify critical residues via X-ray diffraction .
- Computational Modeling : MD simulations (e.g., GROMACS) to predict binding poses, validated by NMR titration shifts .
Q. How can in vivo stability and metabolic pathways be systematically evaluated?
Methodological Answer:
- Metabolite Profiling : Administer C-labeled compound in rodent models, followed by HPLC-radiodetection of urine/plasma.
- Cytochrome P450 Assays : Incubate with human liver microsomes + NADPH; monitor tert-butyl dealkylation via LC-MS/MS .
- Toxicokinetics : Measure plasma half-life () and tissue distribution using LC-MS/MS with deuterated internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
